molecular formula C14H12N2 B5417246 (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile

Cat. No.: B5417246
M. Wt: 208.26 g/mol
InChI Key: HSABJIWTNYRZHY-JLHYYAGUSA-N
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Description

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile is an organic compound that features a nitrile group attached to a conjugated system involving a phenyl ring and a 1-methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile typically involves the reaction of 1-methylpyrrole with a suitable phenylprop-2-enenitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an inert solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrrole: Shares the pyrrole moiety but lacks the phenylprop-2-enenitrile structure.

    Phenylprop-2-enenitrile: Contains the phenyl and nitrile groups but lacks the pyrrole moiety.

    2-Phenylpyrrole: Similar structure but with different substitution patterns.

Uniqueness

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile is unique due to its combination of a pyrrole ring with a phenylprop-2-enenitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is required .

Properties

IUPAC Name

(Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-16-9-5-8-14(16)10-13(11-15)12-6-3-2-4-7-12/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSABJIWTNYRZHY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C#N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325073
Record name (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86771-02-0
Record name (Z)-3-(1-methylpyrrol-2-yl)-2-phenylprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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